molecular formula C27H29NO6 B2578907 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486427-24-1

6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2578907
CAS No.: 486427-24-1
M. Wt: 463.53
InChI Key: IWRBMOYOOXMRIX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and appropriate benzoyl and phenoxy derivatives. The synthesis may involve:

    Nucleophilic substitution reactions: to introduce the methoxybenzoyl and methoxyphenoxy groups.

    Catalytic hydrogenation: to reduce intermediate compounds.

    Protecting group strategies: to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, alkoxides, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the benzoyl group can yield benzyl derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium: Shares the tetrahydroisoquinoline core but differs in the substitution pattern.

    4-Methoxybenzoic acid: Contains a methoxy group and a benzoyl group but lacks the tetrahydroisoquinoline structure.

Uniqueness

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of multiple methoxy groups and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties.

Biological Activity

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Tetrahydroisoquinoline Core : The initial step typically involves the condensation of appropriate benzaldehyde derivatives with 1,2-diamines.
  • Substitution Reactions : Subsequent reactions introduce methoxy and phenoxy groups at specific positions on the isoquinoline structure.
  • Final Modifications : The addition of a methoxybenzoyl moiety completes the synthesis.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance:

  • Cytotoxicity Testing : Compounds similar to this compound were evaluated for their cytotoxic effects on K562 cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like verapamil .
CompoundIC50 (μM)Mechanism
6e0.66P-glycoprotein inhibitor
6h0.65P-glycoprotein inhibitor
7c0.96P-glycoprotein inhibitor

Neuroprotective Effects

Tetrahydroisoquinolines have been noted for their neuroprotective properties:

  • Mechanisms : They may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
  • Case Studies : In animal models, compounds in this class have shown promise in ameliorating symptoms of neurodegenerative diseases by enhancing dopaminergic signaling pathways.

Antimicrobial Activity

The compound’s potential antimicrobial properties have also been explored:

  • In Vitro Studies : Preliminary tests indicate that certain tetrahydroisoquinoline derivatives exhibit antibacterial activity against various strains of bacteria.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • P-Glycoprotein Inhibition : This compound may inhibit P-glycoprotein efflux pumps in cancer cells, enhancing drug retention and efficacy.
  • Antioxidant Properties : The presence of methoxy groups is associated with antioxidant activity which can protect cells from oxidative damage.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)15-18(23)12-13-28(24)27(29)19-6-5-7-22(14-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBMOYOOXMRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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